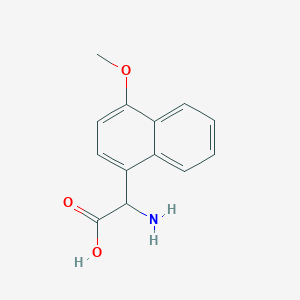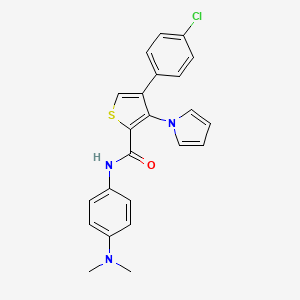![molecular formula C21H20ClN3O3S B2382703 1-[3-(Benzènesulfonyl)-6-chloroquinoléin-4-yl]pipéridine-4-carboxamide CAS No. 866811-97-4](/img/structure/B2382703.png)
1-[3-(Benzènesulfonyl)-6-chloroquinoléin-4-yl]pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . Another study discussed the synthesis of piperidine-4-carboxamide derivatives via amino-dechlorination and amino-de-alkoxylation reaction .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Chimie Médicinale et Conception de Médicaments
Les dérivés de la pipéridine jouent un rôle crucial dans le développement de médicaments en raison de leurs propriétés pharmacologiques diverses. Le cycle pipéridine du composé peut être modifié pour créer de nouveaux candidats médicaments. Les chercheurs explorent son potentiel en tant que squelette pour la conception de médicaments ciblant des maladies spécifiques. Par exemple, des modifications en position 4 (carboxamide) peuvent améliorer l'affinité de liaison ou la sélectivité pour un récepteur ou une enzyme particulier .
Activité Anti-Cytomégalovirus
Des études récentes ont étudié l'activité anti-cytomégalovirus (CMV) des analogues de la pipéridine-4-carboxamide. Ces composés ont été testés dans des tests cellulaires contre le virus de l'encéphalite équine occidentale (WEEV). Remarquablement, ils ont montré des concentrations inhibitrices demi-maximales (CI50) d'environ 1 µM et des indices de sélectivité supérieurs à 100. Cela suggère leur potentiel en tant qu'agents anti-CMV .
Évaluation Biologique et Activité Pharmacologique
Les scientifiques évaluent activement les pipéridines synthétiques et naturelles pour leurs propriétés pharmacologiques. Le fragment pipéridine apparaît dans divers médicaments, y compris les antipsychotiques, les analgésiques et les antihypertenseurs. Comprendre les relations structure-activité des composés contenant de la pipéridine aide à l'optimisation et au développement des médicaments .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary target of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide is DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is involved in processes such as DNA replication and transcription .
Mode of Action
The compound interacts with DNA gyrase, inhibiting the wild-type enzyme . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways . This disruption can lead to DNA damage, as indicated by the induction of recA promoter activity in the wild type . The recA gene is involved in the repair of DNA damage, and its activation suggests the occurrence of DNA damage .
Pharmacokinetics
The physicochemical parameters and the structural diversity of the pyrrolidine ring, a component of the compound, suggest that it may have favorable adme/tox results .
Result of Action
The compound’s action results in bactericidal and antibiofilm activity against Mycobacterium abscessus . It retains activity against strains representing all three subspecies of the M. abscessus complex . The compound’s action also leads to DNA damage, as indicated by the induction of recA promoter activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s action can be influenced by the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors by Mycobacterium abscessus . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide are not fully understood yet. It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
The cellular effects of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide are currently under investigation. It has been suggested that compounds with a similar structure have shown activity against Mycobacterium abscessus .
Molecular Mechanism
The molecular mechanism of action of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide is not fully elucidated. It is known that benzylic halides, which are structurally similar, typically react via an SN2 pathway .
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-15-6-7-18-17(12-15)20(25-10-8-14(9-11-25)21(23)26)19(13-24-18)29(27,28)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHILUUMUOCCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one](/img/structure/B2382621.png)



![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid](/img/structure/B2382637.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)


![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)

